1-(3-{(E)-2-[(4-chlorophenyl)sulfonyl]-2-cyanoethenyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-{3-[(1E)-2-(4-CHLOROBENZENESULFONYL)-2-CYANOETH-1-EN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(1E)-2-(4-CHLOROBENZENESULFONYL)-2-CYANOETH-1-EN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the piperidine-4-carboxamide moiety and the 4-chlorobenzenesulfonyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(1E)-2-(4-CHLOROBENZENESULFONYL)-2-CYANOETH-1-EN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidine derivatives: Known for their diverse biological activities.
Piperidine-4-carboxamide derivatives: Often explored for their pharmacological properties.
Uniqueness
1-{3-[(1E)-2-(4-CHLOROBENZENESULFONYL)-2-CYANOETH-1-EN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H20ClN5O4S |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
1-[3-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H20ClN5O4S/c24-16-4-6-17(7-5-16)34(32,33)18(14-25)13-19-22(28-11-8-15(9-12-28)21(26)30)27-20-3-1-2-10-29(20)23(19)31/h1-7,10,13,15H,8-9,11-12H2,(H2,26,30)/b18-13+ |
InChI Key |
GHPZCWLFNNNIMD-QGOAFFKASA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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